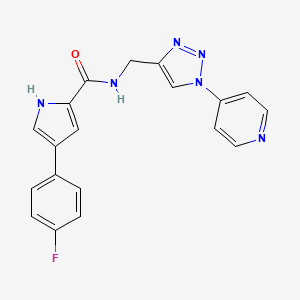

![molecular formula C8H16N2O3 B2770810 Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate CAS No. 148431-11-2](/img/structure/B2770810.png)

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate

カタログ番号:

B2770810

CAS番号:

148431-11-2

分子量:

188.227

InChIキー:

DOARPSBRJDOVBR-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

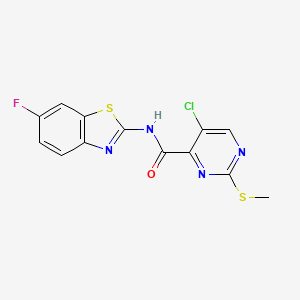

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, also known as tert-Butyl (2-amino-2-oxoethyl)carbamate, is an organic compound with the molecular formula C7H14N2O3 . It has a molecular weight of 174.2 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 2-amino-2-oxoethyl group . The InChI code for this compound is 1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) .Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 174.198 Da and a monoisotopic mass of 174.100449 Da .科学的研究の応用

Synthesis and Chemical Properties

- Building Blocks for Bifunctional Ligands : The compound has been utilized in the synthesis of bifunctional DTPA-like ligands using L-glutamic acid and L-lysine, highlighting its role in creating chelating subunits for complexing metal ions (Anelli et al., 1999).

- Alkylation of Acetates : It has been involved in the alkylation of acetates with primary alcohols and diols, demonstrating a convenient route to carboxylates, crucial raw materials in organic and industrial chemistry (Iuchi et al., 2010).

Biochemical and Medicinal Applications

- NMR Tag for High-Molecular-Weight Systems : As an NMR tag, tert-butyl groups have been used to study protein structures and ligand-binding affinities, providing valuable insights into biochemical interactions (Chen et al., 2015).

Materials Science and Polymer Chemistry

- Rigid P-Chiral Phosphine Ligands : This compound contributes to the synthesis of rigid P-chiral phosphine ligands, used in rhodium-catalyzed asymmetric hydrogenation, vital for creating chiral pharmaceutical ingredients (Imamoto et al., 2012).

- Polyacetylene Materials from Amino Acids : It has played a role in the synthesis of amino acid-derived acetylene monomers for polymerization, leading to materials with potential for advanced applications due to their unique properties (Gao et al., 2003).

Catalysis and Synthetic Methods

- Catalysis in Organic Synthesis : In catalytic processes, the compound is part of methodologies for the synthesis of amines and other key organic compounds, showcasing its utility in developing efficient synthetic pathways (Ellman et al., 2002).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOARPSBRJDOVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

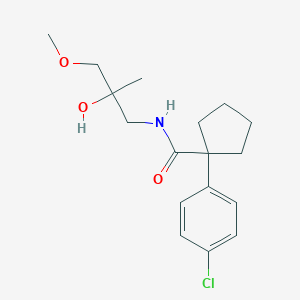

4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazo...

Cat. No.: B2770727

CAS No.: 2034311-85-6

1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropy...

Cat. No.: B2770728

CAS No.: 1334375-12-0

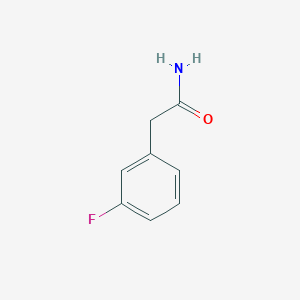

2-(3-Fluorophenyl)acetamide

Cat. No.: B2770729

CAS No.: 370-45-6

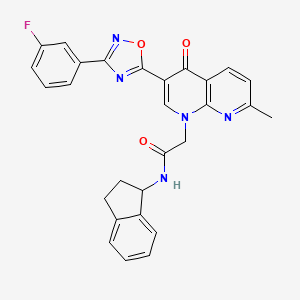

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3-(3-fluorophenyl)-...

Cat. No.: B2770731

CAS No.: 1032001-84-5

![(1-Methylpyrazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2770733.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)

![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)

![N-[[2-(3-Methylphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2770744.png)

![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)

![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2770747.png)